molecular formula C8H13N3O B11725360 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime

Cat. No.: B11725360
M. Wt: 167.21 g/mol
InChI Key: FQLDKBZQXIEXLY-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime is a chemical compound with the molecular formula C8H13N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime typically involves the reaction of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: The parent compound without the oxime group.

    1-(1-Methyl-3-phenyl-1H-pyrazol-4-yl)ethanone: A similar compound with a phenyl group instead of an ethyl group.

    1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone hydrazone: A derivative with a hydrazone group instead of an oxime group.

Uniqueness

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H13N3O/c1-4-11-5-8(6(2)9-11)7(3)10-12/h5,12H,4H2,1-3H3

InChI Key

FQLDKBZQXIEXLY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(=NO)C

Origin of Product

United States

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